5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-6-7(2)13-10-9(5-12)11(16-4)14-15(10)8(6)3/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBWIZXXOSYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=N2)SC)C#N)N=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321526 | |
| Record name | 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820572 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866041-24-9 | |
| Record name | 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3)2SO4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolo[1,5-a]pyrimidine derivative with a variety of applications, particularly in medicinal chemistry . Pyrazolo[1,5-a]pyrimidines, which include this compound, are N-heterocyclic compounds that have gained interest in both medicinal chemistry and material science . These compounds have demonstrated significant photophysical properties, making them useful in a variety of applications .
Chemical Information
Key data pertaining to this compound:
- PubChem CID: 3667327
- Molecular Formula: C11H12N4S
- Molecular Weight: 232.31 g/mol
- IUPAC Name: 5,6,7-trimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Other Names:
- CAS: 866041-24-9
Applications in Scientific Research
Pyrazolo[1,5-a]pyrimidines have a wide range of applications, including use as protein inhibitors and anticancer agents . Researchers have been able to improve structural diversity and create synergistic effects between new synthetic routes and potential applications by modifying these compounds .
Pharmaceutical Applications
Mechanism of Action
The mechanism by which 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substitution Patterns and Physicochemical Properties
Key Observations :
- Lipophilicity: The target compound’s trimethyl groups increase lipophilicity compared to derivatives with polar substituents (e.g., [18F]5’s fluoroethoxy group or cyclopropylamino in CK2 inhibitors). This may improve membrane permeability but reduce solubility.
- Biological Targeting: Analogs with amino or anilino groups (e.g., [18F]5, CK2 inhibitors) show affinity for kinases or tumor targets, while methylsulfanyl and trimethyl groups in the target compound may favor interactions with hydrophobic binding pockets.
Tumor Imaging and Radiotracers
- [18F]5 : Exhibits rapid tumor accumulation (25% radiochemical yield) and prolonged retention in murine S180 tumors, attributed to its 18F-label and fluoroethoxy substituent . The target compound lacks radiolabels but may serve as a scaffold for stable probes with modified pharmacokinetics.
- 18F-Labeled Derivatives ([18F]3, [18F]4): Polar groups (e.g., hydroxymethyl) improve tumor-to-background ratios compared to nonpolar analogs. The target compound’s trimethyl groups may limit utility in imaging due to poor clearance .
Kinase Inhibition
- CK2 Inhibitors (e.g., 5-Chloro-7-(cyclopropylamino) derivative): Cyclopropylamino at position 7 enhances potency (IC50 < 100 nM) by mimicking ATP’s adenine binding. The target compound’s methyl groups lack hydrogen-bonding capacity, likely reducing kinase affinity .
- CDK2 Inhibitors: Analogs with isopropylamino or cyclohexylamino groups show higher selectivity, suggesting that bulky substituents at position 7 improve target engagement. The target compound’s methylsulfanyl group may offer steric hindrance, limiting efficacy .
Antimicrobial Activity
- 7-(Isoindolylamino)-5-methyl Derivative: Demonstrates superb antifungal activity (MIC < 1 µg/mL) due to the isoindolyl group’s planar structure. The target compound’s methylsulfanyl may confer moderate antibacterial activity but lacks the π-π interactions critical for fungal target binding .
Biological Activity
5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 866041-24-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .
- Receptor Interaction : It may interact with neurotransmitter receptors similar to other pyrazolo[1,5-a]pyrimidine derivatives. The inhibition of serotonin receptors has been noted in related compounds, suggesting potential psychopharmacological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through apoptosis induction and cell cycle arrest in cancer cell lines .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. The potential activity against Gram-positive and Gram-negative bacteria warrants further investigation .
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through both in vitro and in vivo studies.
Q & A
Q. What are the standard synthetic routes for 5,6,7-Trimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The compound is typically synthesized via cyclocondensation of 5-aminopyrazoles with ketones or enaminones under reflux in polar solvents like pyridine or DMF. For example:
- Step 1 : React 5-amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with a trimethyl-substituted ketone precursor in pyridine at 100–120°C for 5–6 hours.
- Step 2 : Introduce the methylsulfanyl group at C-2 via nucleophilic substitution using methyl disulfide or methylthiolate salts.
- Purification : Crystallization from ethanol or toluene/acetone mixtures yields products with 62–88% efficiency .
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H/13C NMR : Assign peaks for methyl (δ 2.1–2.4 ppm), methylsulfanyl (δ 2.5 ppm), and pyrimidine ring protons (δ 7.5–8.5 ppm) .
- IR spectroscopy : Confirm nitrile (C≡N) stretching at ~2200 cm⁻¹ and sulfanyl (C-S) at ~650 cm⁻¹ .
- Mass spectrometry (MS) : Molecular ion peaks align with calculated molecular weights (e.g., m/z 279 for a related derivative) .
Q. What pharmacological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives?
These compounds target:
- Kinases (e.g., CDK2, CK2) : The pyrimidine core mimics purine, enabling ATP-competitive binding .
- Microbial enzymes (e.g., MurC) : Disrupt bacterial cell wall synthesis via structural analogy to purine antimetabolites .
- Cathepsins : Inhibit cysteine proteases through carboxamide substitutions at C-3/C-5 .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs be resolved?
Contradictions often arise from substituent effects. For example:
- C-5 vs. C-7 substitutions : Methyl groups at C-5 enhance antifungal activity, while aryl groups at C-7 improve antibacterial potency .
- Methodological adjustments : Use comparative MIC assays against standardized strains (e.g., Candida albicans MTCC 277) under identical broth conditions .
- Computational modeling : Perform docking studies to correlate substituent bulk/electron density with target affinity (e.g., cathepsin K vs. B selectivity) .
Q. What strategies optimize regioselectivity during functionalization?
Regioselectivity in C-5/C-7 substitution is controlled by:
- Precursor design : Use electron-deficient enaminones to direct nucleophilic attack to C-5 .
- Catalysts : Tetramethylguanidine (TMG) enhances solvent-free cyclization yields (88%) while minimizing side products .
- Temperature : Lower temps (60–80°C) favor C-7 amination, while higher temps (100–120°C) promote C-5 alkylation .
Q. How is in vivo stability and biodistribution evaluated for radiolabeled analogs?
For PET tracers like [18F]-labeled derivatives:
- Radiolabeling : Substitute tosyl precursors with [18F]KF/Kryptofix 2.2.2 in DMF (100°C, 20 min), achieving 25% radiochemical yield .
- Stability assays : Incubate in serum at 37°C for 4 hours; monitor degradation via HPLC (radiochemical purity >98%) .
- Biodistribution : Administer to tumor-bearing mice; quantify uptake in tumors vs. blood at 1–4 hours post-injection (tumor-to-muscle ratio >3:1) .
Q. What methodologies address low synthetic yields in large-scale production?
- Solvent-free conditions : Multi-component reactions with TMG reduce purification steps and improve atom economy (yields >85%) .
- Microwave-assisted synthesis : Accelerate cyclocondensation (30 min vs. 6 hours) while maintaining 70–75% yield .
- Flow chemistry : Continuous processing minimizes intermediate degradation, particularly for air-sensitive intermediates like enaminones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
